N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(11-4-3-7-16-11)14-8-10-9-17-13(18-10)5-1-2-6-13/h3-4,7,10H,1-2,5-6,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMQOXXBGOJKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a spirocyclic amine derivative under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with kinases or other signaling proteins, affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key analogs include derivatives with similar spirocyclic cores but divergent substituents (Table 1).
Table 1: Molecular Properties of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide and Analogs
*Calculated based on structural composition.
- Polarity and Reactivity : The nitro group in N-[(2S)-1,4-dioxaspiro...]ethanediamide increases polarity, enhancing hydrogen-bonding capacity but reducing membrane permeability compared to the furan-based compound .
- Molecular Weight : The user’s compound (~252 g/mol) adheres more closely to Lipinski’s rule (MW < 500) than the carbohydrazide analog (536.58 g/mol), suggesting superior oral bioavailability .
Stability and Pharmacokinetic Considerations
- Spirocyclic Core Stability: The 1,4-dioxaspiro[4.4]nonane ketal resists acid-catalyzed hydrolysis better than linear ketals, improving gastrointestinal stability .
- Substituent Effects : The furan carboxamide’s lower polarity (vs. nitro-phenyl) may enhance blood-brain barrier penetration, whereas the nitro group in analogs could serve as a prodrug activation site .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 239.25 g/mol. The presence of the furan and dioxaspiro moieties enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N1O4 |
| Molecular Weight | 239.25 g/mol |
| Structure | Spirocyclic |
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors in biological systems. The spirocyclic structure allows for effective binding to active sites, potentially modulating enzyme activity or receptor signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting its use in developing new antimicrobial agents.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated an IC50 value of 25 μM, indicating significant cytotoxicity compared to control groups .
Case Study 2: Antimicrobial Effects
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against both strains, suggesting moderate antimicrobial activity .
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, a comparison with other known bioactive compounds is essential.
| Compound | Antitumor IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| This compound | 25 | 50 |
| Compound A | 30 | 40 |
| Compound B | 20 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
